molecular formula C9H7IN2O B8655964 3-Methyl-5-(4-iodophenyl)-1,2,4-oxadiazole

3-Methyl-5-(4-iodophenyl)-1,2,4-oxadiazole

Cat. No. B8655964
M. Wt: 286.07 g/mol
InChI Key: POKLGZJTWCIJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-(4-iodophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C9H7IN2O and its molecular weight is 286.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-5-(4-iodophenyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-5-(4-iodophenyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Methyl-5-(4-iodophenyl)-1,2,4-oxadiazole

Molecular Formula

C9H7IN2O

Molecular Weight

286.07 g/mol

IUPAC Name

5-(4-iodophenyl)-3-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C9H7IN2O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3

InChI Key

POKLGZJTWCIJOF-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1,1′-Carbonyldiimidazole (0.49 g, 3 mmol) was added to a solution of 4-iodobenzoic acid (0.5 g, 2 mmol) in dry dimethylformamide (4 ml) and stirred at room temperature for 30 minutes. N-hydroxy-acetamidine (0.224 g, 3 mmol) was added and stirring at room temperature continued for 16 hours. Sodium methoxide in methanol (25% wt solution; 1.1 ml, 5 mmol) was added and the mixture heated at 80° C. for 6 hours. Once cool, ethyl acetate (50 ml) and water (50 ml) were added. The organic layer was washed with water (50 ml), brine (50 ml), dried over magnesium sulfate, filtered and solvent removed in vacuo. The residue was purified by silica SPE cartridge (5 g) (100% cyclohexane, 20:1 cyclohexane/ethyl acetate v:v to 10:1 cyclohexane/ethyl acetate v:v) to yield the desired product as a white solid (0.15 g, 0.52 mmol).
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0.49 g
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0.5 g
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4 mL
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0.224 g
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0 (± 1) mol
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1.1 mL
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50 mL
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50 mL
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solvent
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Synthesis routes and methods II

Procedure details

Acetamidoxime hydrochloride (1.5 g) was added portionwise to an ice-cooled suspension of sodium hydride (1.18 g of a 60% dispersion in oil) in dry tetrahydrofuran (40 ml) under an atmosphere of argon. Molecular sieve type 4A (8-12 mesh) were added followed by a solution of ethyl 4-iodobenzoate (3.73 g) in tetrahydrofuran (10 ml). The mixture was heated at 65° C. for 3 hours. The mixture was cooled to ambient temperature and partitioned between ethyl acetate and water. The organic extract was separated, washed with saturated brine, dried (MgSO4) and evaporated. The residue was purified by flash column chromatgraphy on silica gel using a 70:30 (v/v) mixture of ethyl acetate/hexane as eluent to give 3-methyl-5-(4-iodophenyl)-1,2,4-oxadiazole as a solid (1.12 g), m.p. 136°-7° C.; microanalysis, found: C, 38.2; H, 2.5; H, 9.5%; C9H7IN2O requires: C, 37.8; H, 2.47; N, 9.79%; NMR: 2.41(3H,s), 7.84(2H,d) and 8.02(2H,d); m/z 287(M+H).
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1.5 g
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ice
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40 mL
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4A
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0 (± 1) mol
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3.73 g
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10 mL
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